molecular formula C15H15NO3 B1452917 2-(3,5-Dimethoxybenzoyl)-5-methylpyridine CAS No. 1187170-71-3

2-(3,5-Dimethoxybenzoyl)-5-methylpyridine

Cat. No.: B1452917
CAS No.: 1187170-71-3
M. Wt: 257.28 g/mol
InChI Key: IVIREIIJPFJJKP-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxybenzoyl)-5-methylpyridine is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-4-5-14(16-9-10)15(17)11-6-12(18-2)8-13(7-11)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIREIIJPFJJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,5-Dimethoxybenzoyl)-5-methylpyridine is an organic compound that belongs to the class of benzoylpyridines. It has garnered attention for its potential biological activities, including antioxidant and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a dimethoxybenzoyl group attached to a 5-methylpyridine ring. Its chemical structure can be represented as follows:

  • Molecular Formula : C13_{13}H13_{13}N\O3_{3}
  • CAS Number : 1187170-71-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, which are summarized in the following sections.

Antioxidant Activity

The compound has shown significant antioxidant properties. It acts by scavenging free radicals and chelating metal ions, which contributes to its ability to mitigate oxidative stress in biological systems.

  • Mechanism : The antioxidant activity is primarily attributed to the presence of methoxy groups that enhance electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated using various cancer cell lines. The results suggest that the compound can inhibit cell growth in several types of cancer cells.

Cell Line IC50_{50} (μM)
HCT-116 (Colorectal Cancer)10
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12

These results indicate a promising potential for this compound in cancer therapy.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress and cellular proliferation.
  • Receptor Interaction : It could interact with cellular receptors that modulate growth signaling pathways.
  • Free Radical Scavenging : The methoxy groups enhance the ability of the compound to donate electrons and neutralize free radicals.

Case Studies

Several studies have explored the biological activities of related compounds with similar structures. For instance:

  • A study demonstrated that derivatives of benzoylpyridines exhibited potent anticancer activity against various human cancer cell lines. The structure-activity relationship indicated that modifications on the benzoyl moiety significantly influenced their biological efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethoxybenzoyl)-5-methylpyridine
Reactant of Route 2
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2-(3,5-Dimethoxybenzoyl)-5-methylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.